3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one
Description
This compound features a quinolin-4(1H)-one core substituted with an ethyl group at the N1 position and a 1,2,4-oxadiazole ring at the C3 position. The ethyl group on the quinoline ring likely influences solubility and metabolic stability, while the 4-chlorophenyl group may contribute to target binding affinity, as seen in other antimicrobial and protease-inhibiting compounds .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-2-23-11-15(17(24)14-5-3-4-6-16(14)23)19-21-18(22-25-19)12-7-9-13(20)10-8-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGIGRAYBZVUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with quinoline: The oxadiazole intermediate is then coupled with a quinoline derivative, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the ethyl group: The final step involves the alkylation of the quinoline nitrogen with an ethylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. Specifically, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one has been studied for its effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry found that oxadiazole derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines. A notable case study involved the treatment of breast cancer cells with this compound, where it was found to inhibit cell proliferation significantly and induce programmed cell death . This suggests its potential as a therapeutic agent in cancer treatment.
Materials Science
Fluorescent Materials
this compound has been explored for its photophysical properties, making it suitable for applications in fluorescent materials. Its ability to emit light upon excitation makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research indicates that modifications to the structure can enhance its luminescence properties .
Polymer Composites
The incorporation of this compound into polymer matrices has been studied to improve the mechanical and thermal properties of the resulting composites. A recent investigation highlighted the enhancement of tensile strength and thermal stability when this compound was added to polyvinyl chloride (PVC) formulations . This opens avenues for developing advanced materials with tailored properties.
Biological Studies
Inhibition of Enzymatic Activity
Studies have indicated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited certain kinases associated with cancer progression . Such findings underscore its potential role in drug development targeting metabolic disorders.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal damage and improved cognitive function . This positions it as a candidate for further exploration in neuropharmacology.
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Key analogues and their properties are summarized below:
Functional Comparisons
- Antimicrobial Activity: Compounds like 11g () and those in and demonstrate that the 1,2,4-oxadiazole scaffold, particularly with 4-chlorophenyl groups, correlates with antimicrobial efficacy. The target compound’s ethylquinoline group may enhance membrane penetration compared to simpler amide derivatives .
- Protease Inhibition: highlights that oxadiazole derivatives (e.g., oxadiazole-imidazole hybrids) inhibit SARS-CoV 3CLpro (IC₅₀ = 3 mM). The target compound’s quinoline-oxadiazole architecture may similarly interact with protease active sites .
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Substituents : The 4-chlorophenyl group is critical for activity across multiple studies. For example, in , replacing 4-chlorophenyl with phenyl (e.g., 11h ) reduced antimicrobial potency, highlighting the importance of the chloro substituent for target engagement .
- Backbone Flexibility: The ethyl group on the quinoline ring (target compound) versus methyl or hydrogen in analogues (e.g., ) may influence metabolic stability and solubility.
- Hybrid Architectures: Coupling oxadiazole with heterocycles like quinoline (target compound) or coumarin () introduces planar aromatic systems that favor intercalation or π-stacking with biological targets .
Physicochemical and Pharmacokinetic Properties
- logP and Solubility : The target compound’s calculated logP (~3.5–4.0, based on analogues) suggests moderate lipophilicity, comparable to G607-0153 (logP = 4.0). This balance may optimize oral bioavailability .
- Synthetic Purity : Analogues like 11g and 11h () achieve >99% HPLC purity, underscoring the feasibility of synthesizing the target compound with high fidelity .
Biological Activity
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C22H23ClN4O3
- Molecular Weight : 426.9 g/mol
- IUPAC Name : this compound
- LogP : 4.134 (indicating lipophilicity)
- Water Solubility : LogSw -4.56 (poorly soluble in water)
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl hydrazine with various electrophiles to form oxadiazole derivatives. The structural elucidation is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including this compound, exhibit notable antimicrobial properties. For instance:
- Compounds derived from 1,3,4-oxadiazoles have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For example:
- The compound was included in screening libraries targeting cancer pathways, indicating its potential as an anticancer agent .
Enzyme Inhibition
The compound's structure suggests it may interact with specific enzymes:
- It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : By binding to the active sites of enzymes like AChE, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.
- Interference with Cell Signaling Pathways : The lipophilic nature allows it to cross cell membranes and interact with intracellular targets.
Study on Antimicrobial Activity
A study evaluated various synthesized oxadiazole derivatives for their antimicrobial efficacy. Among them, the derivatives containing the 4-chlorophenyl moiety showed promising results against both Gram-positive and Gram-negative bacteria .
Study on Anticancer Activity
Another research focused on the antiproliferative effects of oxadiazole compounds on human cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against HCT116 colon cancer cells, suggesting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
